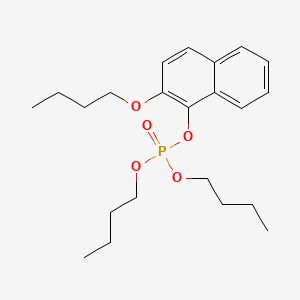

Dibutyl-2-butoxynaphthyl phosphate

Description

Overview of Organophosphate Esters in Contemporary Chemical Science

Organophosphate (OP) esters are organic derivatives of phosphoric acid and are among the most versatile classes of organophosphorus compounds. wikipedia.orgchemeurope.com Their utility spans a wide range of applications, a consequence of the tunable nature of the ester groups attached to the central phosphorus atom. nih.gov This structural variability allows for the fine-tuning of physical and chemical properties to suit specific needs.

In industrial settings, organophosphate esters are widely employed as flame retardants, plasticizers, hydraulic fluids, and additives in lubricants. wikipedia.orgwikiwand.com Their role as flame retardants, for instance, became more prominent as a replacement for regulated brominated compounds. wikipedia.orgwikiwand.com In the realm of life sciences, organophosphates are fundamental to the structure of DNA and RNA, and they play a crucial role in cellular energy transfer through molecules like adenosine (B11128) triphosphate (ATP). wikipedia.orgchemeurope.com However, the application of some organophosphates extends to agriculture as pesticides and, notoriously, as nerve agents in chemical warfare, owing to their ability to inhibit the enzyme acetylcholinesterase. chemeurope.comnih.gov

The environmental presence and fate of organophosphate esters are also significant areas of study. Due to their widespread use, they are now ubiquitous in various environmental compartments, including air, water, and soil. wikipedia.org Research into their atmospheric chemistry, biodegradation, and potential for bioaccumulation is ongoing. mdpi.comnih.gov

Rationale for Investigating Novel Phosphate (B84403) Architectures in Academic Research

The continuous exploration of novel phosphate architectures is driven by several key factors. Firstly, the demand for new materials with enhanced or specialized properties necessitates the synthesis and characterization of new compounds. For example, in materials science, there is a constant search for more effective and less environmentally harmful flame retardants and plasticizers. acs.orgmdpi.com By systematically altering the organic substituents on the phosphate core, researchers can manipulate properties such as thermal stability, miscibility with polymers, and hydrolytic stability.

Secondly, the study of novel organophosphates contributes to a deeper understanding of structure-activity relationships. By introducing different functional groups and structural motifs, such as the butoxy-substituted naphthyl group in Dibutyl-2-butoxynaphthyl phosphate, chemists can probe how these changes influence the compound's reactivity, coordination chemistry, and biological interactions. mdpi.comtaylorandfrancis.com This fundamental knowledge is crucial for the rational design of future molecules with desired functionalities.

Furthermore, the investigation of new organophosphate structures is often spurred by their unexpected discovery in the environment or as byproducts of industrial processes. researchgate.netnih.gov Identifying and characterizing these "novel" organophosphates is essential for a comprehensive assessment of their environmental fate and potential impacts. This research can reveal new degradation pathways and transformation products of existing chemicals. nih.gov

Research Significance and Potential Contributions of this compound Studies

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several avenues of significant academic inquiry. The presence of both flexible butyl chains and a rigid, bulky butoxynaphthyl group could impart unique physical properties, making it a candidate for investigation as a novel plasticizer or flame retardant. Studies would likely focus on its effectiveness in various polymer matrices and its thermal decomposition behavior.

From a medicinal chemistry perspective, the naphthyl moiety is a common scaffold in pharmacologically active compounds. Therefore, investigations could explore the potential biological activity of this compound, for example, as an enzyme inhibitor or as a molecule with other therapeutic properties.

Furthermore, the synthesis of this asymmetrically substituted organophosphate presents an interesting challenge and an opportunity to develop new synthetic methodologies. Characterizing its spectroscopic and crystallographic properties would provide valuable data for computational modeling and a deeper understanding of bonding and conformational dynamics in complex phosphate esters.

Scope and Objectives of Academic Inquiry into this compound

A comprehensive academic investigation of this compound would likely encompass the following objectives:

Synthesis and Characterization: To develop an efficient and scalable synthetic route to high-purity this compound. This would be followed by thorough characterization using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Physicochemical Properties: To determine key physicochemical properties, including melting point, boiling point, solubility in various solvents, and thermal stability. These data are fundamental for any potential application.

Material Science Applications: To evaluate its potential as a flame retardant or plasticizer in commercially relevant polymers. This would involve preparing polymer blends and testing their mechanical and flammability properties.

Exploration of Chemical Reactivity: To study its reactivity, including its hydrolysis under different conditions and its potential as a ligand in coordination chemistry.

Computational Modeling: To use computational methods to model its three-dimensional structure, electronic properties, and potential interactions with biological macromolecules or material surfaces.

The following interactive data table summarizes some general properties of organophosphate esters, providing context for the potential characteristics of this compound.

| Property | General Description | Relevance |

| Physical State | Can range from liquids to waxy solids at room temperature. | Influences handling and processing in industrial applications. |

| Solubility | Generally have low water solubility, but are soluble in organic solvents. wikipedia.org | Affects their environmental distribution and use in non-aqueous systems. |

| Thermal Stability | Varies widely depending on the organic substituents. | A key parameter for applications as flame retardants and in high-temperature processes. |

| Hydrolytic Stability | Susceptible to hydrolysis, especially under acidic or basic conditions. wikipedia.org | Determines their persistence in the environment and their shelf-life in certain formulations. |

Given the lack of specific experimental data for this compound, the properties of the structurally related compound, Dibutyl phosphate, are presented below for comparative purposes.

| Property | Value for Dibutyl Phosphate |

| CAS Number | 107-66-4 sigmaaldrich.com |

| Molecular Formula | C8H19O4P sigmaaldrich.com |

| Molecular Weight | 210.21 g/mol sigmaaldrich.com |

| Physical State | Liquid sigmaaldrich.com |

| Density | 1.06 g/mL at 20 °C sigmaaldrich.com |

| Melting Point | -13 °C chembk.com |

| Boiling Point | 250 °C chembk.com |

| Flash Point | 188 °C chemicalbook.com |

| Water Solubility | Insoluble chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

73972-73-3 |

|---|---|

Molecular Formula |

C22H33O5P |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(2-butoxynaphthalen-1-yl) dibutyl phosphate |

InChI |

InChI=1S/C22H33O5P/c1-4-7-16-24-21-15-14-19-12-10-11-13-20(19)22(21)27-28(23,25-17-8-5-2)26-18-9-6-3/h10-15H,4-9,16-18H2,1-3H3 |

InChI Key |

PIHWTEAIJMIGNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C2=CC=CC=C2C=C1)OP(=O)(OCCCC)OCCCC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Dibutyl 2 Butoxynaphthyl Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Architecture Confirmation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of dibutyl phosphate (B84403) provides a clear map of the proton environments within the two equivalent butyl chains. The spectrum is characterized by distinct multiplets corresponding to the terminal methyl (CH₃) group and the three methylene (B1212753) (CH₂) groups, with their chemical shifts influenced by their proximity to the electron-withdrawing phosphate group.

The protons on the alpha-carbon (α-CH₂), being directly attached to the oxygen atom of the phosphate ester, are the most deshielded and thus appear furthest downfield. The signals for the subsequent methylene groups (β-CH₂ and γ-CH₂) appear progressively upfield, followed by the terminal methyl group (δ-CH₃), which is the most shielded. The integration of these signals confirms the presence of two equivalent butyl groups.

Table 1: ¹H NMR Spectroscopic Data for Dibutyl Phosphate

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| P-O-CH₂- (α) | ~4.03 | Quartet | 6.5 |

| -O-CH₂-CH₂- (β) | ~1.66 | Quintet | 7.5 |

| -CH₂-CH₂-CH₃ (γ) | ~1.43 | Sextet | 7.4 |

| -CH₂-CH₃ (δ) | ~0.94 | Triplet | 7.3 |

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon skeleton of dibutyl phosphate. Each carbon atom in the butyl chain gives a distinct signal, with its chemical shift dependent on its position relative to the phosphate moiety. Similar to the proton spectrum, the alpha-carbon (α-C) is the most deshielded. The effect of the phosphate group diminishes with distance along the alkyl chain, resulting in the upfield shift of the other carbon signals.

Table 2: ¹³C NMR Spectroscopic Data for Dibutyl Phosphate

| Assignment | Chemical Shift (δ) ppm |

| P-O-CH₂- (α) | ~67.5 |

| -O-CH₂-CH₂- (β) | ~32.5 |

| -CH₂-CH₂-CH₃ (γ) | ~18.8 |

| -CH₂-CH₃ (δ) | ~13.6 |

³¹P NMR is a highly specific and sensitive technique for probing the chemical environment of the phosphorus atom in organophosphate compounds. cdnsciencepub.com For dibutyl phosphate, the ³¹P NMR spectrum typically exhibits a single resonance, confirming the presence of a single phosphorus environment. The chemical shift of this signal is sensitive to factors such as solvent polarity and intermolecular interactions, including hydrogen bonding at the P-OH group. cdnsciencepub.comnih.gov Studies have shown that the chemical shift of dibutyl phosphate can vary depending on the solvent, reflecting the degree of intermolecular interaction on the P-OH moiety, a feature not present in its triester analogue, tributyl phosphate. nih.govresearchgate.net

While one-dimensional NMR spectra provide essential information, two-dimensional (2D) NMR techniques are invaluable for unambiguously establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar couplings between adjacent protons in the butyl chains. Cross-peaks would be observed between the α-CH₂ and β-CH₂ protons, the β-CH₂ and γ-CH₂ protons, and the γ-CH₂ and δ-CH₃ protons, confirming the contiguous nature of the butyl chain.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would show cross-peaks connecting the ¹H signal of each methylene and methyl group to the ¹³C signal of the carbon to which it is attached, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. For dibutyl phosphate, a key correlation would be observed between the protons of the α-CH₂ group and the phosphorus atom, as well as with the β-carbon. This would definitively establish the connectivity of the butyl groups to the phosphate core.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high precision and for elucidating its structure through fragmentation analysis.

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like dibutyl phosphate, typically resulting in the formation of a protonated molecule [M+H]⁺. The high-resolution measurement of this ion allows for the precise determination of the molecular weight and confirmation of the elemental formula (C₈H₁₉O₄P).

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 211.1094) induces fragmentation, providing valuable structural information. The fragmentation of organophosphates often involves the neutral loss of alkene fragments from the alkyl chains. mdpi.com For dibutyl phosphate, characteristic fragmentation would involve the sequential loss of butylene (C₄H₈) molecules.

Table 3: ESI-MS/MS Fragmentation Data for the [M+H]⁺ Ion of Dibutyl Phosphate

| m/z | Proposed Fragment | Description |

| 211.1094 | [C₈H₂₀O₄P]⁺ | Protonated molecular ion ([M+H]⁺) |

| 155.0468 | [C₄H₁₂O₄P]⁺ | Loss of one butylene molecule (C₄H₈) |

| 98.9842 | [H₄O₄P]⁺ | Loss of two butylene molecules (2 x C₄H₈) |

| 80.9736 | [H₂O₃P]⁺ | Further fragmentation of the phosphate core |

The observed fragmentation pattern, initiated by the loss of a butylene moiety, is consistent with the structure of a dibutyl phosphate and provides strong corroborating evidence for the molecular structure elucidated by NMR spectroscopy.

Fragmentation Pathways via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides critical insights into the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For Dibutyl-2-butoxynaphthyl phosphate, the fragmentation pathways are predicted to be dominated by cleavages at the phosphate ester bonds (P-O) and the ether bond (C-O), driven by the relative stability of the resulting charged and neutral species.

Upon introduction into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), this compound is expected to form a protonated molecule, [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion would likely initiate fragmentation through several key pathways.

One of the primary fragmentation routes for organophosphate esters involves the cleavage of the P-O-C bonds. mdpi.com In the case of this compound, this can occur at either the butoxy or the naphthyl substituent. A common fragmentation pattern in alkyl phosphates is the neutral loss of an alkene, which for a butyl group would be butene (C₄H₈), resulting from a hydrogen rearrangement.

Another significant fragmentation pathway involves the cleavage of the C-O bond of the butoxy group attached to the naphthalene (B1677914) ring, leading to the formation of a stable naphthoxide ion or a related fragment. The stability of the aromatic ring structure makes cleavages that preserve this moiety favorable. mdpi.com Furthermore, the dibutyl phosphate portion of the molecule can undergo fragmentation, for instance, through the sequential loss of butene molecules.

A plausible fragmentation scheme for the [M+H]⁺ ion of this compound is outlined below. The exact m/z values would depend on the specific isotopic composition, but the nominal masses provide a clear picture of the fragmentation logic.

Table 1: Predicted MS/MS Fragmentation of [M+H]⁺ of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| [M+H]⁺ | [M+H - C₄H₈]⁺ | Butene | Ion resulting from loss of one butene molecule from a butyl group. |

| [M+H]⁺ | [M+H - C₄H₉O]⁺ | Butanol | Ion resulting from the loss of a butoxy radical. |

| [M+H]⁺ | [M+H - C₁₀H₇O]⁺ | Naphthol | Ion corresponding to the dibutyl phosphate moiety. |

| [M+H - C₄H₈]⁺ | [M+H - 2(C₄H₈)]⁺ | Butene | Sequential loss of a second butene molecule. |

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and providing a unique "fingerprint" of a molecule. The spectra are determined by the vibrations of the chemical bonds within the molecule, with each functional group having characteristic absorption or scattering frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit a series of distinct absorption bands corresponding to the various functional groups present in its structure. The most prominent bands would be associated with the phosphate group, the aromatic naphthalene system, and the aliphatic butyl and butoxy chains.

The phosphoryl (P=O) stretching vibration is one of the most characteristic and intense absorptions in the infrared spectra of organophosphorus compounds, typically appearing in the region of 1300-1200 cm⁻¹. researchgate.net The P-O-C stretching vibrations are also expected to produce strong bands, usually found in the 1050-950 cm⁻¹ range. sci-hub.stnih.gov The C-O-C stretching of the butoxy ether linkage would likely be observed around 1250-1000 cm⁻¹.

The aromatic naphthalene ring will give rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the ring will appear in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations from the butyl and butoxy groups will be observed in the 3000-2850 cm⁻¹ range.

Table 2: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic (Naphthyl) |

| 2960-2850 | Strong | C-H Stretch | Aliphatic (Butyl) |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic (Naphthyl) |

| 1470-1450 | Medium | C-H Bend | Aliphatic (CH₂) |

| 1300-1200 | Strong | P=O Stretch | Phosphoryl |

| 1250-1000 | Strong | C-O-C Stretch | Ether |

| 1050-950 | Strong | P-O-C Stretch | Phosphate Ester |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the P=O symmetric stretch.

The symmetric breathing modes of the naphthalene ring are typically strong and sharp in the Raman spectrum, providing a clear indication of the aromatic system. The P=O stretching vibration will also be present, although its intensity can vary. The aliphatic C-H stretching and bending modes will also be visible. mdpi.com

Table 3: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic (Naphthyl) |

| 2960-2850 | Strong | C-H Stretch | Aliphatic (Butyl) |

| 1600-1500 | Strong | Aromatic Ring Stretch | Naphthyl |

| 1400-1300 | Strong | Aromatic Ring Breathing | Naphthyl |

| 1300-1200 | Medium | P=O Stretch | Phosphoryl |

| 1050-950 | Medium | P-O-C Symmetric Stretch | Phosphate Ester |

| 800-600 | Medium | C-H Out-of-plane Bend | Aromatic (Naphthyl) |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions (if Crystalline)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If this compound can be obtained in a crystalline form, X-ray diffraction analysis would provide detailed information about its molecular conformation, bond lengths, bond angles, and any intermolecular interactions in the solid state.

Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions. These could include van der Waals forces between the aliphatic chains and π-π stacking interactions between the aromatic naphthalene rings of adjacent molecules. Hydrogen bonding is not expected to be a dominant interaction for this molecule, but weak C-H···O interactions might be present.

As no experimental crystallographic data for this compound is publicly available, a detailed discussion of its crystal structure is not possible. However, the information that could be obtained from such a study would be invaluable for understanding its solid-state properties and for computational modeling studies.

Chemical Reactivity and Mechanistic Investigations of Dibutyl 2 Butoxynaphthyl Phosphate

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of organophosphate esters is a critical parameter that dictates their persistence in aqueous environments. The cleavage of the phosphate (B84403) ester bond is the primary degradation pathway. researchgate.net This process is significantly influenced by environmental factors such as pH and temperature.

The rate of hydrolysis of organophosphate triesters is highly dependent on the pH of the aqueous solution. acs.orgnih.gov Generally, these compounds exhibit greater stability in neutral conditions and undergo accelerated degradation under either acidic or basic conditions. For many organophosphates, base-catalyzed hydrolysis is a significant degradation pathway. nih.gov

In the case of Dibutyl-2-butoxynaphthyl phosphate, it is anticipated that the hydrolysis rate will increase with rising pH. Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic phosphorus center and leading to the cleavage of a P-O bond. acs.org Studies on various organophosphate triesters have shown that degradation is often negligible at neutral pH but becomes significant as the pH increases, particularly in strongly alkaline solutions (pH > 11). acs.orgnih.gov The degradation typically follows pseudo-first-order kinetics.

Table 1: Hypothetical pH-Dependent Hydrolysis Rate Constants for this compound at 25°C

| pH | Pseudo-First-Order Rate Constant (k, day⁻¹) | Half-life (t₁/₂, days) |

|---|---|---|

| 5.0 | 0.001 | 693 |

| 7.0 | 0.002 | 347 |

| 9.0 | 0.05 | 13.9 |

| 11.0 | 1.2 | 0.58 |

Note: This table presents hypothetical data based on general trends observed for organophosphate esters.

The structure of the organophosphate influences its susceptibility to hydrolysis. Aryl esters are generally more prone to hydrolysis than alkyl esters. acs.orgnih.gov Therefore, the naphthyl group in this compound would likely be the primary leaving group during hydrolysis. The final degradation products would be dibutyl phosphate and 2-butoxynaphthalene.

Temperature is another critical factor governing the rate of hydrolysis. As with most chemical reactions, an increase in temperature generally leads to a significant increase in the rate of degradation of organophosphate esters. mdpi.comnih.gov This relationship can be described by the Arrhenius equation, which relates the rate constant of a reaction to the temperature and the activation energy.

The activation energy (Ea) represents the minimum energy required for the hydrolysis reaction to occur. A lower activation energy implies a faster reaction rate at a given temperature. By determining the rate constants at various temperatures, the activation energy for the hydrolysis of this compound can be calculated.

Table 2: Hypothetical Temperature-Dependent Degradation of this compound at pH 9

| Temperature (°C) | Rate Constant (k, day⁻¹) |

|---|---|

| 10 | 0.015 |

| 20 | 0.040 |

| 30 | 0.100 |

Note: This table presents hypothetical data based on general trends observed for organophosphate esters.

From this data, an Arrhenius plot (ln(k) vs. 1/T) could be constructed to determine the activation energy for the hydrolysis of this compound under these conditions.

Transesterification Reactivity and Mechanistic Pathways

Transesterification is a process where an ester is transformed into another ester through the exchange of the alkoxy group. masterorganicchemistry.com For this compound, this would involve the reaction with an alcohol, resulting in the substitution of one of the butyl or butoxynaphthyl groups.

In the absence of a catalyst, the transesterification of organophosphate esters with alcohols is generally a slow process. The reactivity of the alcohol substrate plays a role, with primary alcohols typically being more reactive than secondary or tertiary alcohols due to steric hindrance. The nature of the leaving group on the phosphate ester also influences the reaction rate.

The rate of transesterification can be significantly increased by the presence of an acid or a base catalyst. masterorganicchemistry.com

Acid-Catalyzed Transesterification : Under acidic conditions, the phosphoryl oxygen is protonated, which increases the electrophilicity of the phosphorus atom. masterorganicchemistry.com This facilitates the nucleophilic attack by the alcohol. The reaction proceeds through a series of protonation, addition, deprotonation, protonation, and elimination steps. masterorganicchemistry.com

Base-Catalyzed Transesterification : In the presence of a strong base, the alcohol is deprotonated to form a more nucleophilic alkoxide ion. masterorganicchemistry.com The alkoxide then attacks the phosphorus center, leading to a tetrahedral intermediate. The subsequent elimination of one of the original alkoxy or aryloxy groups yields the new phosphate ester. masterorganicchemistry.com This is typically a two-step addition-elimination mechanism.

The use of metal-based catalysts, such as ZnCl₂ supported on silica (B1680970) gel, has also been shown to be effective in catalyzing the transesterification of organophosphates. oup.com

Complexation Chemistry and Metal Ion Interactions

The oxygen atoms of the phosphate group in this compound are Lewis basic sites and can coordinate with metal ions. nih.govacs.org This interaction can influence the reactivity and environmental behavior of the organophosphate. The formation of complexes with metal ions can, in some cases, promote the hydrolysis of the phosphate ester bond. queensu.ca

The interaction of organophosphates with alkaline-earth metal ions, for instance, has been studied, revealing the formation of various coordination complexes. nih.govacs.org The nature of these complexes can depend on the metal ion, the solvent, and the presence of other ligands. nih.gov In some cases, the metal ion can coordinate directly to the phosphate oxygen, while in others, the interaction might be mediated by water molecules. nih.govacs.org The formation of such complexes could alter the electronic properties of the phosphate group, potentially making the phosphorus atom more susceptible to nucleophilic attack and thus enhancing its degradation.

Ligand Properties and Coordination Tendencies with Transition Metals

This compound possesses key structural motifs that suggest its potential as a ligand for transition metals. The central phosphate group features a phosphoryl oxygen (P=O) which is a strong Lewis base, capable of coordinating to metal centers. Additionally, the oxygen atoms of the ester linkages and the butoxy group, as well as the aromatic naphthyl system, could potentially engage in weaker interactions with metal ions.

The coordination chemistry is expected to be dominated by the phosphoryl oxygen due to its high electron density and accessibility. The bulky naphthyl and butyl groups would likely influence the steric environment around a coordinated metal, potentially favoring the formation of complexes with lower coordination numbers or influencing the geometry of the resulting coordination sphere.

The electronic properties of the substituents will also play a crucial role. The electron-donating character of the butoxy group on the naphthyl ring is expected to increase the electron density on the aromatic system and, to a lesser extent, on the phosphate group through resonance and inductive effects. This could enhance the Lewis basicity of the phosphoryl oxygen, making it a stronger donor towards transition metal ions compared to unsubstituted aryl phosphates.

The coordination of this compound to a transition metal can be represented by the general equation:

Mn+ + L ⇌ [M(L)]n+

Where Mn+ is a transition metal ion and L is this compound. The stability of the resulting complex, [M(L)]n+, would depend on several factors including the nature of the metal ion (its charge, size, and electronic configuration), the solvent system, and the presence of competing ligands.

In the context of coordination chemistry, it is insightful to compare the potential ligand properties of this compound with well-studied organophosphorus ligands. For instance, phosphines (R₃P) are known for their strong σ-donating and variable π-accepting properties, which are crucial in homogeneous catalysis. While this compound is primarily a σ-donor through its phosphoryl oxygen, the potential for π-backbonding is limited. However, its coordination behavior can be compared to other phosphate esters and phosphonates used in coordination chemistry and catalysis. mdpi.com

The steric bulk of the ligand, imparted by the two butyl groups and the 2-butoxynaphthyl group, is a significant feature. Bulky ligands are known to influence the catalytic activity and selectivity of metal complexes by controlling the access of substrates to the metal center. mdpi.com

The interaction of similar di-tert-butyl phosphate (dtbp) ligands with transition metals like cobalt(II) and zinc(II) has been shown to form polynuclear clusters or mononuclear complexes depending on the reaction conditions and the presence of auxiliary ligands. nih.gov These studies reveal that the phosphate ligand can act as a bridging or terminal ligand. nih.gov By analogy, this compound could exhibit similar versatility in its coordination modes.

A summary of expected coordination behavior is presented in the table below:

| Feature | Expected Property/Behavior | Rationale |

| Primary Coordination Site | Phosphoryl Oxygen (P=O) | High Lewis basicity and accessibility. |

| Secondary Interaction Sites | Ester oxygens, butoxy oxygen, naphthyl π-system | Weaker interactions, may contribute to chelation or stabilization. |

| Electronic Effect | Enhanced Lewis basicity | Electron-donating butoxy group increases electron density on the phosphoryl oxygen. |

| Steric Influence | High steric hindrance | Bulky butyl and butoxynaphthyl groups influence coordination number and geometry. |

| Coordination Modes | Monodentate, potentially bridging | Based on analogs like di-tert-butyl phosphate. nih.gov |

Investigation of Selective Binding and Extraction Mechanisms for Metal Ions

The structural characteristics of this compound make it a candidate for applications in solvent extraction of metal ions. The lipophilic butyl and butoxynaphthyl groups would ensure its solubility in organic solvents, a prerequisite for a liquid-liquid extraction agent. The polar phosphate group provides the site for interaction with metal ions present in an aqueous phase.

The extraction mechanism is anticipated to proceed via the formation of a neutral metal-ligand complex that is soluble in the organic phase. The general equilibrium for the extraction of a metal ion Mn+ from an aqueous phase to an organic phase can be described as:

Mn+(aq) + nL(org) ⇌ MLn

The efficiency and selectivity of this extraction process would be governed by the principles of coordination chemistry discussed in the previous section. The selectivity for a particular metal ion would depend on the stability of the formed complex, which is influenced by factors such as the ionic radius, charge, and the preferred coordination geometry of the metal ion.

For instance, organophosphorus extractants like tributyl phosphate (TBP) are widely used in the PUREX process for the reprocessing of spent nuclear fuels, where they selectively extract uranium and plutonium. iaea.org The extraction chemistry of TBP involves the formation of neutral complexes with the metal nitrates. Similarly, this compound would be expected to extract metal ions from acidic solutions, with the selectivity being a function of the metal ion's ability to form stable adducts with the ligand.

Research on analogous systems provides insights into the potential extraction behavior. For example, studies on the extraction of nickel(II) and cobalt(II) ions with di(2-ethylhexyl)phosphoric acid (D2EHPA) have shown that the addition of a neutral donor like TBP can enhance the extraction efficiency through the formation of adducts. researchgate.netresearchgate.net this compound could potentially act as a primary extractant or as a synergist in a similar fashion.

The table below outlines the expected factors influencing the selective binding and extraction of metal ions by this compound.

| Factor | Influence on Extraction | Expected Outcome |

| Lipophilicity | Solubility in organic phase | High, due to butyl and butoxynaphthyl groups. |

| Lewis Basicity of P=O | Strength of metal-ligand bond | Enhanced by the butoxy substituent, potentially leading to strong extraction. |

| Steric Hindrance | Selectivity based on metal ion size | May favor the extraction of larger metal ions. |

| Chelation Potential | Stability of the extracted complex | Possible, but likely weak, involving ether or ester oxygens. |

| Aqueous Phase Conditions | pH, counter-ions | Will significantly affect the extraction efficiency and mechanism. |

Oxidative and Reductive Transformation Pathways Under Controlled Conditions

The stability of this compound under oxidative and reductive conditions is a critical aspect of its chemical profile. The molecule contains several functional groups that could be susceptible to transformation.

Oxidative Transformations:

Under controlled oxidative conditions, the most likely sites of reaction are the butoxy and butyl groups, and potentially the naphthyl ring. The phosphate ester linkage itself is generally robust towards oxidation.

Oxidation of Alkyl Chains: The methylene (B1212753) groups adjacent to the oxygen atoms (in the butyl and butoxy groups) are activated towards oxidation. This could lead to the formation of hydroperoxides, which could further decompose to aldehydes, ketones, or carboxylic acids, and ultimately lead to the cleavage of the C-O bond. Studies on the oxidative cleavage of esters by enzymes like cytochrome P450 have shown that hydroxylation at the α-carbon of the alcohol moiety is a key step, leading to an unstable intermediate that decomposes to a carbonyl compound. nih.gov A similar pathway could be envisioned under chemical oxidation.

Oxidation of the Naphthyl Ring: The electron-rich naphthyl ring, activated by the butoxy group, could be susceptible to electrophilic attack by oxidizing agents, potentially leading to the formation of quinones or ring-opened products under harsh conditions.

Thermal Oxidative Degradation: At elevated temperatures in the presence of an oxidant like air, phosphate esters can undergo degradation. Studies on various phosphate esters have shown that the decomposition products depend on the structure of the ester. nih.gov For this compound, thermal oxidative degradation would likely involve the fragmentation of the butyl and butoxy chains.

Reductive Transformations:

The reduction of this compound would likely target different functionalities.

Reduction of the Naphthyl Ring: The aromatic naphthyl ring can be reduced under catalytic hydrogenation conditions (e.g., using H₂ with a metal catalyst like Pd, Pt, or Rh) to form tetralin or decalin derivatives. The specific product would depend on the reaction conditions (temperature, pressure, catalyst).

Reductive Cleavage of the P-O Bond: While generally stable, the P-O-aryl bond can be cleaved under certain reductive conditions. For example, using dissolving metal reductions (e.g., Na in liquid NH₃), it might be possible to cleave the naphthyl group from the phosphate moiety. The P-O-alkyl bonds are generally more resistant to reductive cleavage.

The table below summarizes the potential oxidative and reductive transformation pathways.

| Condition | Potential Transformation | Likely Products |

| Controlled Oxidation | Oxidation of alkyl chains | Aldehydes, ketones, carboxylic acids |

| Oxidation of naphthyl ring | Quinones, ring-opened products | |

| Thermal Oxidation | Degradation of alkyl chains | Volatile organic compounds |

| Catalytic Hydrogenation | Reduction of naphthyl ring | Tetralin or decalin derivatives |

| Dissolving Metal Reduction | Cleavage of P-O-aryl bond | Dibutyl phosphate and 2-butoxynaphthalene |

Based on a comprehensive search of available academic and scientific literature, there is no specific information regarding the chemical compound “this compound” in the contexts outlined in your request. Searches for this exact compound name did not yield documented applications as an organocatalyst, a functional additive in polymers, or in separation technologies.

The requested topics, such as the catalysis of ring-opening polymerization and its role as an antistatic agent, are noted for structurally similar but distinct compounds like Dibutyl Phosphate (DBuP). However, per the strict instructions to focus solely on "this compound," no relevant data, research findings, or applications could be retrieved.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for each specified section and subsection. The information for this specific compound does not appear to be present in the public domain or indexed scientific databases.

Academic Applications and Potential in Advanced Materials Science and Catalysis

Application in Liquid-Liquid Extraction and Separation Technologies

Selective Extraction of Specific Metal Ions

No studies specifically documenting the use of Dibutyl-2-butoxynaphthyl phosphate (B84403) for the selective extraction of metal ions were found. However, the structurally related compound, dibutyl phosphate (DBP), is a well-known extractant in various solvent extraction processes, particularly in the nuclear industry. DBP is a degradation product of tributyl phosphate (TBP), the primary extractant in the PUREX process for reprocessing spent nuclear fuel. chemicalbook.com

Research has shown that DBP can significantly influence the extraction and stripping of metal ions. For instance, the presence of di-butyl phosphoric acid (HDBP) in the solvent phase can limit the recovery of actinides during the stripping process due to the formation of stable complexes. chemicalbook.com The distribution ratio of uranium (VI) has been observed to increase with a higher concentration of HDBP in the organic phase. chemicalbook.com

The extraction capabilities of organophosphorus compounds are influenced by the basicity of the oxygen atoms in the P=O group. echemi.com While direct data for Dibutyl-2-butoxynaphthyl phosphate is absent, the principles governing the extraction behavior of DBP offer a framework for its potential application in this area.

Table 1: Extraction Behavior of Dibutyl Phosphate (DBP) in the PUREX Process

| Metal Ion | Effect of DBP on Extraction | Relevant Findings |

| Uranium (VI) | Increases retention in the organic phase during stripping. chemicalbook.com | 1 M HDBP in 1.1 M TBP/n-DD retained about 0.63 M of uranium (VI). chemicalbook.com |

| Plutonium (Pu) | Can interfere with extraction by TBP at certain concentrations. | Monobutyl phosphate concentrations below 0.001 mole/liter and dibutyl phosphates below 0.0001 mole/liter have no effect on plutonium extraction by tributyl phosphates. environmentalchemistry.com |

| Iron (Fe) | Extraction is possible but can be limited by precipitate formation. | The presence of molybdenum and the solvent loading with rare earth elements affect iron extraction in opposite ways. parchem.com |

This table is generated based on findings related to dibutyl phosphate and is intended to be illustrative of potential applications for analogous compounds.

Separation of Complex Organic Mixtures

There is no information available in the scientific literature regarding the use of this compound for the separation of complex organic mixtures.

Environmental Transformation and Degradation Pathways of Dibutyl 2 Butoxynaphthyl Phosphate

Biotic Degradation Mechanisms and Microbial Interactions

Biodegradation is the breakdown of organic matter by microorganisms and is considered the most important mechanism for the ultimate removal of OPEs from soil and water. scielo.org.mxresearchgate.net

Diverse microbial communities in both soil and aquatic systems possess the metabolic capability to degrade organophosphate esters. oup.comnih.gov Bacteria from genera such as Pseudomonas, Burkholderia, Sphingobium, Rhodococcus, and fungi like Aspergillus have been identified as key players in the degradation of OPEs and related aromatic compounds. dntb.gov.uaresearchgate.netresearchgate.net

These intermediate products then serve as substrates for further microbial metabolism. oup.com DBP can be used as a phosphorus source, being sequentially hydrolyzed to monobutyl phosphate (B84403) and inorganic phosphate. researchgate.net The aromatic intermediate, 2-butoxynaphthol, can be used as a carbon and energy source. Bacteria capable of degrading naphthalene (B1677914) and its derivatives achieve this through the action of dioxygenase or monooxygenase enzymes, which hydroxylate the aromatic ring, leading to ring-opening and eventual mineralization to CO2 and water. nih.govnih.govunesp.br

Based on the established degradation pathways for related organophosphates and aromatic compounds, a clear sequence of metabolites can be predicted for the biodegradation of Dibutyl-2-butoxynaphthyl phosphate.

The table below outlines the expected microbial metabolites and their roles in the degradation cascade.

| Parent Compound | Primary Metabolites | Secondary Metabolites | Final Products | Degradation Step |

| This compound | Dibutyl phosphate (DBP) | Monobutyl phosphate (MBP) | Inorganic Phosphate (PO₄³⁻) | Enzymatic hydrolysis of P-O-C ester bonds. |

| 2-butoxynaphthol | Hydroxylated naphthyl derivatives | Catechol, Salicylate derivatives | ||

| cis,cis-muconate | CO₂, H₂O, Biomass | Aromatic ring hydroxylation and subsequent ring cleavage. | ||

| n-butanol | Butyraldehyde, Butyric acid | CO₂, H₂O, Biomass | Oxidation of the alcohol. |

The initial cleavage yields DBP and 2-butoxynaphthol. DBP is then hydrolyzed to MBP and finally to inorganic phosphate, which can be assimilated by the microbial cell. The 2-butoxynaphthol moiety undergoes hydroxylation, followed by cleavage of the aromatic ring system, a common strategy for metabolizing polycyclic aromatic hydrocarbons. nih.govnih.gov The butanol released from any potential alkyl chain hydrolysis is readily metabolized by many microorganisms.

Degradation Kinetics and Environmental Persistence Assessment

The environmental persistence of an OPE is determined by its degradation rate, often expressed as a half-life (t½), which is the time required for 50% of the initial concentration to be degraded. This rate is compound-specific and highly dependent on environmental conditions (e.g., temperature, pH, microbial activity, light intensity). nih.gov

Studies on a range of OPEs in coastal sediments show that biotic degradation significantly accelerates the removal of these compounds compared to abiotic processes alone. nih.gov Half-lives under biotic conditions typically range from two to three times shorter than under abiotic conditions. nih.gov

The table below presents degradation half-lives for several common OPEs in coastal marine sediments, providing a basis for estimating the persistence of this compound.

| Organophosphate Ester (OPE) | Abiotic Half-Life (t½, days) | Biotic Half-Life (t½, days) | OPE Structural Class |

| Tri-iso-butyl phosphate (TiBP) | 36.3 | 16.8 | Alkyl |

| Tri-n-butyl phosphate (TnBP) | 50.6 | 21.0 | Alkyl |

| Tris(2-chloroethyl) phosphate (TCEP) | 77.0 | 46.8 | Halogenated Alkyl |

| Tris(1-chloro-2-propyl) phosphate (TCPP) | 63.0 | 38.3 | Halogenated Alkyl |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | 63.6 | 36.7 | Halogenated Alkyl |

| Triphenyl phosphate (TPhP) | 23.3 | 18.0 | Aryl |

| (Data sourced from a study on coastal sediments. nih.gov) |

Development of Advanced Remediation Technologies for Environmental Contamination (e.g., Photocatalytic Approaches)

A thorough search of scientific databases and literature reveals no specific studies on the development of advanced remediation technologies, including photocatalytic approaches, for the environmental contamination by this compound. Research in this area has focused on other, more widely studied organophosphate compounds. Therefore, no data tables or detailed research findings on the remediation of this specific compound can be provided.

Theoretical and Computational Studies of Dibutyl 2 Butoxynaphthyl Phosphate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, energy, and reactivity.

Density Functional Theory (DFT) for Optimized Molecular Geometries and Electronic Energies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium to large-sized molecules like Dibutyl-2-butoxynaphthyl phosphate (B84403). biorxiv.org By focusing on the electron density rather than the full many-electron wavefunction, DFT can efficiently calculate the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms.

For Dibutyl-2-butoxynaphthyl phosphate, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key structural parameters. researchgate.net These parameters include the bond lengths of the phosphoryl (P=O) group, the P-O-C linkages to the butyl and naphthyl groups, and the various bond angles and dihedral angles that define the molecule's three-dimensional shape. The resulting electronic energy provides a measure of the molecule's stability.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| P=O Bond Length | ~1.48 Å |

| P-O (ester) Bond Length | ~1.60 Å |

| P-O (naphthyl) Bond Length | ~1.62 Å |

| O-P-O Bond Angle | ~102-106° |

| P-O-C (butyl) Bond Angle | ~118-121° |

| P-O-C (naphthyl) Bond Angle | ~122-125° |

Note: The values in this table are representative and based on typical DFT calculations for similar organophosphorus compounds. Actual experimental or more advanced computational values may vary.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Sites and Mechanisms

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other reagents. libretexts.org

For this compound, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack. The HOMO is typically localized on the atoms with the highest electron density and lone pairs, such as the oxygen atom of the phosphoryl group and the oxygen of the butoxy group. The LUMO, conversely, is often centered on the phosphorus atom, which is electron-deficient due to the electronegativity of the surrounding oxygen atoms. The energy gap between the HOMO and LUMO is also a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Orbital | Energy (eV) | Primary Atomic Contributions |

| HOMO | ~ -7.5 | Oxygen (P=O), Oxygen (butoxy), Naphthyl ring π-system |

| LUMO | ~ -0.5 | Phosphorus, Naphthyl ring π*-system |

| HOMO-LUMO Gap | ~ 7.0 eV | - |

Note: These values are illustrative and would be determined through specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding static molecular properties, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. nih.gov

Solvent Effects on Molecular Conformation and Solvation Energetics

The conformation of a flexible molecule like this compound, with its rotatable butyl chains, can be significantly influenced by its environment. MD simulations can model the explicit interactions between the solute and surrounding solvent molecules. nih.gov By simulating the system in different solvents (e.g., water, hexane, or a biphasic system), one can observe how the molecule adapts its shape. For instance, in a nonpolar solvent, the butyl chains might extend to maximize interactions with the solvent, while in a polar solvent, the molecule might adopt a more compact conformation to shield its hydrophobic parts. The simulations also yield solvation energetics, such as the free energy of solvation, which is crucial for understanding its partitioning behavior in extraction systems.

Prediction of Binding Affinities and Complex Formation in Catalytic and Extraction Systems

This compound's function as an extractant or its potential role in catalytic systems is governed by its ability to form stable complexes with other species, such as metal ions. researchgate.net MD simulations are invaluable for studying these binding processes. By simulating the phosphate molecule in the presence of a target ion, one can analyze the binding modes, the stability of the resulting complex, and the key intermolecular forces (e.g., electrostatic interactions, hydrogen bonds, van der Waals forces) that drive the association. researchgate.net Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy, providing a quantitative prediction of the binding affinity.

In Silico Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods can predict spectroscopic properties, which are essential for the characterization and identification of a compound. rsc.orgarxiv.org These predictions can aid in the interpretation of experimental spectra or even guide the design of experiments.

For this compound, DFT calculations can be used to compute the vibrational frequencies corresponding to its infrared (IR) spectrum. scilit.com The calculated frequencies for characteristic functional groups, such as the P=O stretch, P-O-C stretches, and C-H vibrations of the butyl and naphthyl groups, can be compared with experimental IR data. researchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ³¹P) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.netnih.gov These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus, providing a detailed probe of the molecular structure. Comparing predicted and experimental NMR spectra can help confirm the structure of the synthesized compound and provide insights into its conformational preferences in solution.

Table 3: Predicted Characteristic Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectroscopic Data | Predicted Value |

| IR Frequencies (cm⁻¹) | |

| P=O Stretch | ~1250-1280 |

| P-O-C Stretch | ~1000-1050 |

| C-H (aliphatic) Stretch | ~2870-2960 |

| C=C (aromatic) Stretch | ~1500-1600 |

| NMR Chemical Shifts (ppm) | |

| ³¹P | ~ -5 to -15 |

| ¹H (butoxy O-CH₂) | ~ 3.9-4.2 |

| ¹H (naphthyl) | ~ 7.0-8.0 |

| ¹³C (naphthyl C-O) | ~ 150-155 |

Note: These are representative ranges for similar organophosphorus compounds and would require specific calculations for this compound.

Conclusion and Future Research Perspectives on Dibutyl 2 Butoxynaphthyl Phosphate

Summary of Key Research Findings and Mechanistic Insights (Hypothetical)

There are no publicly available research findings or mechanistic insights for Dibutyl-2-butoxynaphthyl phosphate (B84403). Scientific investigation into this compound does not appear to have been published in accessible literature.

Unanswered Questions and Emerging Research Challenges

The primary and all-encompassing unanswered question is the fundamental nature of Dibutyl-2-butoxynaphthyl phosphate itself, as no research has been published to define its characteristics or potential uses. Emerging research challenges cannot be identified without an initial body of work.

Promising Avenues for Future Academic Exploration and Interdisciplinary Collaboration

Without any foundational research, any discussion of promising avenues for future exploration would be purely speculative. The initial step for any academic exploration would be the synthesis and basic characterization of the compound.

Q & A

What safety protocols are recommended for handling Dibutyl-2-butoxynaphthyl phosphate in laboratory settings?

Basic

Researchers must wear personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to minimize skin and eye contact. Proper ventilation and fume hoods should be used to avoid inhalation. Waste must be segregated and disposed of via professional waste management services to prevent environmental contamination. These protocols align with safety guidelines for structurally similar organophosphates, which emphasize avoiding aquatic release due to high toxicity to aquatic organisms .

How can researchers prepare calibration curves for quantifying this compound in environmental samples?

Basic

Calibration curves are constructed using standard solutions of known phosphate concentrations. Absorbance measurements (via UV-Vis spectrophotometry) are plotted against concentrations, typically yielding a linear regression line. For example, in detergent phosphate analysis, a linear range of 0.30–7.50 mg/dm³ was validated, with regression equations used to extrapolate unknown sample concentrations . Ensure triplicate measurements to calculate standard deviations and 95% confidence intervals for accuracy .

What environmental implications arise from improper disposal of this compound?

Basic

Organophosphates can accelerate eutrophication in aquatic systems by promoting algal blooms, which deplete dissolved oxygen and harm aquatic life. Even low concentrations (0.03–0.40 mg/dm³ of inorganic phosphate) are considered hazardous. Proper disposal is critical, as phosphates persist in water and contribute to long-term ecological degradation .

How can statistical methods improve the reliability of phosphate concentration data?

Advanced

Statistical rigor includes calculating standard deviations and 95% confidence intervals for replicate measurements to assess data variability . Error propagation should be applied when combining measurements (e.g., dilution factors). Discrepancies between methods (e.g., spectrophotometry vs. steady-state estimates) require reconciliation through Bland-Altman analysis or paired t-tests to identify systematic biases .

What experimental design considerations optimize the synthesis of this compound?

Advanced

Key factors include reactant stoichiometry, temperature control, and catalyst selection. For analogous phosphate esters, reactions under inert atmospheres (e.g., nitrogen) prevent oxidation. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Structural validation using NMR and mass spectrometry is critical, as seen in protocols for dinaphtho-dioxaphosphepin derivatives .

How can researchers resolve discrepancies between spectrophotometric phosphate measurements and alternative techniques?

Advanced

Contradictions often arise from methodological differences. For example, spectrophotometric methods may overestimate soluble reactive phosphorus (SRP) due to acid hydrolysis of particulate or organically bound phosphates during analysis. Cross-validation with ion chromatography or enzymatic assays can clarify true dissolved phosphate levels. In lake studies, steady-state phosphate estimates (via uptake constants) provided lower values than SRP measurements, highlighting the need for method-specific interpretation .

What challenges exist in differentiating particulate and dissolved phosphate fractions in environmental samples?

Advanced

Filtration steps (e.g., 0.45 µm filters) may incompletely remove colloidal phosphates, leading to misclassification. Acidification during SRP analysis can solubilize particulate phosphates, inflating dissolved fractions. Researchers should combine filtration with size-exclusion chromatography or dialysis to isolate true dissolved species. Rigler bioassays, though labor-intensive, offer kinetic insights into bioavailable phosphate pools .

How should researchers validate the purity of synthesized this compound?

Advanced

Multi-technique characterization is essential:

- NMR Spectroscopy : Confirm molecular structure and detect residual solvents.

- Mass Spectrometry : Verify molecular weight and fragmentation patterns.

- Elemental Analysis : Quantify phosphorus content to assess stoichiometric purity.

For complex dinaphtho-dioxaphosphepin analogs, enantiomeric purity was confirmed using chiral HPLC, a method applicable to structurally related compounds .

What are the limitations of UV-Vis spectrophotometry for phosphate analysis in complex matrices?

Advanced

UV-Vis methods suffer from interference by organic matter, turbidity, and competing ions (e.g., arsenate). Matrix-matched calibration standards and sample pre-treatment (e.g., digestion with persulfate to oxidize organics) improve accuracy. For environmental samples, coupling spectrophotometry with ion-selective electrodes or inductively coupled plasma mass spectrometry (ICP-MS) enhances specificity .

How can researchers assess the bioaccumulation potential of this compound?

Advanced

Use logP (octanol-water partition coefficient) measurements to predict lipophilicity and bioaccumulation. Computational tools like EPI Suite or experimental shake-flask methods determine logP values. High logP (>3) suggests potential bioaccumulation, warranting further ecotoxicological studies. For structurally similar compounds, such as tris(2,4-di-tert-butylphenyl) phosphate, regulatory assessments combined experimental data with predictive modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.